molecular formula C17H13ClN2O3S B6077115 3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide

3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide

货号 B6077115
分子量: 360.8 g/mol
InChI 键: FDAPRYCWYHFAOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide, commonly known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been shown to possess a wide range of pharmacological properties.

作用机制

The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
CNB-001 has been shown to have a wide range of biochemical and physiological effects. In animal models, CNB-001 has been shown to reduce oxidative stress, inflammation, and neuronal death. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Additionally, CNB-001 has been shown to improve motor function in animal models of Parkinson's disease.

实验室实验的优点和局限性

One of the main advantages of CNB-001 is its ability to cross the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. CNB-001 has also been shown to have a good safety profile in preclinical studies. However, one of the limitations of CNB-001 is its relatively low solubility, which can make it difficult to administer in certain formulations.

未来方向

There are several future directions for the research and development of CNB-001. One potential application is the treatment of traumatic brain injury, which is a major cause of disability and death worldwide. CNB-001 has been shown to have neuroprotective effects in animal models of traumatic brain injury, and further studies are needed to evaluate its potential clinical efficacy. Another potential application is the treatment of Parkinson's disease, which is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. CNB-001 has been shown to improve motor function in animal models of Parkinson's disease, and further studies are needed to evaluate its potential clinical efficacy in humans.
Conclusion
In conclusion, CNB-001 is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CNB-001 have been discussed in this paper. Further research is needed to fully understand the potential clinical applications of CNB-001.

合成方法

CNB-001 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-naphthalenesulfonic acid, which is then converted into the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3-chlorobenzohydrazide to yield CNB-001. The purity and yield of the final product can be improved through various purification methods, including recrystallization and chromatography.

科学研究应用

CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Several preclinical studies have demonstrated the neuroprotective effects of CNB-001, including its ability to reduce oxidative stress, inflammation, and neuronal death. In addition, CNB-001 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

属性

IUPAC Name

3-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-15-7-3-6-14(10-15)17(21)19-20-24(22,23)16-9-8-12-4-1-2-5-13(12)11-16/h1-11,20H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAPRYCWYHFAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。